(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine is a chiral amine compound characterized by the presence of an azepane ring attached to a phenyl group, which is further connected to an ethanamine moiety. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.
The compound falls under the category of amines, specifically secondary amines due to the presence of the nitrogen atom bonded to two carbon-containing groups. It is classified as a chiral compound, which implies that it exists in two enantiomeric forms, with (1S) and (1R) designations indicating the spatial arrangement of its atoms. Its molecular formula is and it has a molecular weight of approximately 219.32 g/mol.
The synthesis of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine typically involves nucleophilic aromatic substitution reactions. A common approach includes the reaction between an appropriate aryl halide, such as 4-bromoacetophenone, and an azepane derivative in the presence of a strong base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) .
The reaction conditions often require elevated temperatures and careful control of stoichiometry to optimize yield and selectivity. Industrial production may leverage continuous flow reactors and automated systems to enhance efficiency and scalability while employing purification techniques like recrystallization or chromatography to achieve high-purity products.
The molecular structure of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can be represented using various notations:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 219.32 g/mol |
IUPAC Name | (1S)-1-[4-(azepan-1-yl)phenyl]ethan-1-amine |
InChI | InChI=1S/C14H21N/c1-12(15)13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,12H,2-5,10-11H2,1H3/t12-/m0/s1 |
InChI Key | ZHXXYKCOAAVASV-LBPRGKRZSA-N |
Isomeric SMILES | CC@@HN |
Canonical SMILES | CC(C1=CC=C(C=C1)N2CCCCCC2)N |
This structure highlights the connectivity between the azepane ring, phenyl group, and ethanamine moiety.
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine can undergo various chemical reactions:
Oxidation: The amine group can be oxidized to form imines or nitriles using reagents like pyridinium chlorochromate or Jones reagent.
Reduction: The compound can be reduced to form secondary or tertiary amines, often utilizing catalysts such as palladium on carbon in the presence of hydrogen gas.
Substitution: The phenyl ring may participate in electrophilic aromatic substitution reactions, including nitration or halogenation .
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may require specific solvents and temperatures to facilitate the transformation without degrading sensitive functional groups.
The mechanism by which (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine exerts its biological effects likely involves interactions with specific receptors or enzymes. It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing biochemical pathways related to neurotransmission. This interaction can lead to modulation of neurotransmitter release or inhibition of enzyme activity, contributing to its pharmacological properties .
The compound is typically presented as a solid at room temperature with specific melting points depending on purity and crystallization conditions.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in polar solvents |
Stability | Stable under ambient conditions but sensitive to strong oxidizing agents |
Reactivity | Reacts with electrophiles during substitution reactions |
These properties are essential for understanding how the compound behaves in various chemical environments.
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-amine has several notable applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules.
Biology: The compound is investigated for its potential role as a ligand in receptor binding studies.
Medicine: Research explores its pharmacological properties for therapeutic applications, particularly in neurology and psychiatry.
Industry: It is utilized in developing novel materials with specific functional properties .
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3